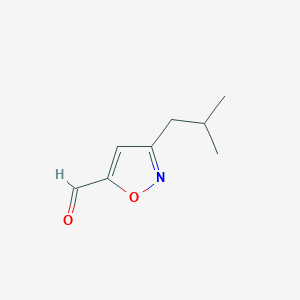
1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves various methods. For instance, an improved synthesis uses a modified Pictet-Spengler reaction, achieving high yields and enantiomeric excess via recrystallization (Liu et al., 2008). Additionally, the synthesis of tetrahydroisoquinoline derivatives involves directed lithiation reactions, showcasing a method for developing the quinoline ring nucleus (Reed et al., 1988).
Molecular Structure Analysis
The molecular structure of similar compounds involves a tetrahydroisoquinoline core, which is modified through various chemical reactions to achieve desired properties and functionalities. For example, the crystal structure analysis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid provides insights into the structural aspects that may be similar in tetrahydroisoquinoline derivatives (Li et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives includes reactions such as tert-butoxycarbonylation, which is performed under mild conditions and offers high yield and chemoselectivity (Saito et al., 2006).
Physical Properties Analysis
The physical properties, such as boiling point, melting point, solubility, and stability, of related compounds like 2(1H)-Isoquinolinecarboxylic acid, 1-(1,1-Dimethylethoxy)-1,1-dimethylethyl ester, are documented to aid in handling and storage (Saito & Takahata, 2009).
Chemical Properties Analysis
The chemical properties include reactivity towards different chemical reagents, stability under various conditions, and the potential for various chemical transformations. Novel synthesis methods and reagents contribute to the diversity and utility of tetrahydroisoquinoline derivatives, as seen in the application of Rongalite in the synthesis of novel derivatives (Kotha & Banerjee, 2007).
Aplicaciones Científicas De Investigación
-
Dipeptide Synthesis
- Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis .
- Method: Boc-AAILs were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Cross-Coupling Reactions
- Application: Boc-THP-Bpin is frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
- Method: This involves the use of palladium phosphine catalyst for Suzuki-Miyaura cross-coupling .
- Results: The reaction allows for ligand-controlled regioselective Suzuki coupling .
-
Synthesis of Marine Natural Product Pentabromopseudilin
-
Dipeptide Synthesis
- Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis .
- Method: Boc-AAILs were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Cross-Coupling Reactions
- Application: Boc-THP-Bpin is frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
- Method: This involves the use of palladium phosphine catalyst for Suzuki-Miyaura cross-coupling .
- Results: The reaction allows for ligand-controlled regioselective Suzuki coupling .
-
Synthesis of Marine Natural Product Pentabromopseudilin
Direcciones Futuras
The use of Boc-protected amino acid ionic liquids in organic synthesis, particularly in peptide synthesis, is a promising area of research . The development of novel room-temperature ionic liquids derived from commercially available Boc-protected amino acids could expand the applicability of amino acid ionic liquids in organic synthesis .
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOAZMYTIAOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600333 | |
| Record name | 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
CAS RN |
123811-87-0 | |
| Record name | 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



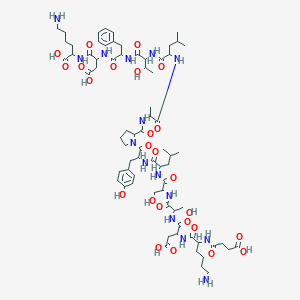

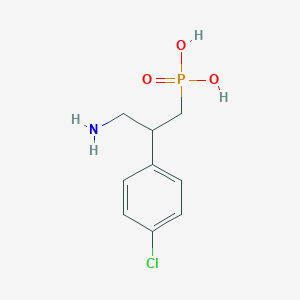


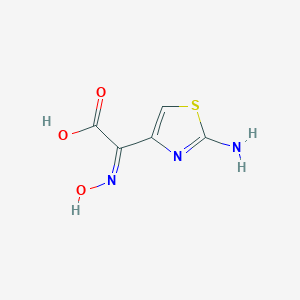

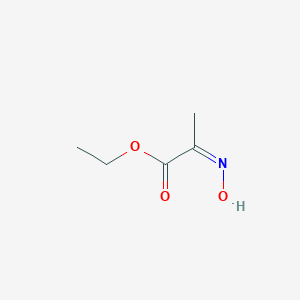
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
